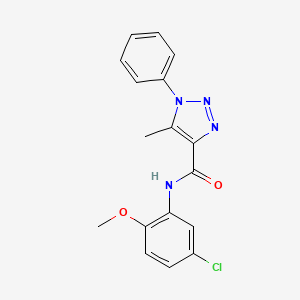

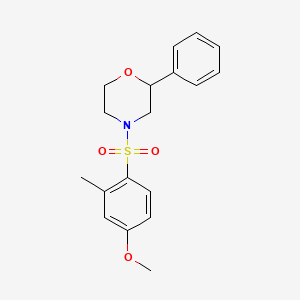

![molecular formula C18H17N5O3S B2697324 甲基 2-({[(4-氨基-5-苯基-4H-1,2,4-三唑-3-基)硫代醯]基}氨基)苯甲酸酯 CAS No. 902112-24-7](/img/structure/B2697324.png)

甲基 2-({[(4-氨基-5-苯基-4H-1,2,4-三唑-3-基)硫代醯]基}氨基)苯甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” is a derivative of 1,2,4-triazole . These derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . The structures of these compounds were established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 1,2,4-triazole derivatives have been synthesized by condensing the methyl benzoate and methyl salicylate with various substituents . In another study, the synthesis of 4-amino-5-(4-chlorophenyl)-2-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one was performed starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one by four steps .Molecular Structure Analysis

The molecular structure of these compounds was established on the basis of elemental analysis, Fourier transform infrared spectroscopy (FTIR), 1H nuclear magnetic resonance (NMR), and mass spectral data . The 1H NMR spectrum exhibited a singlet signal at δ = 4.46 ppm for SCH2O (a) group and triplet at δ = 3.72 ppm for OCH2 (b) with J = 5.9 Hz .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include condensation reactions between methyl benzoate and methyl salicylate with various substituents . In another study, the synthesis of a related compound involved four steps starting from 4-Amino-5-(4-chlorophenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be inferred from their NMR spectra. For instance, the 1H NMR spectrum exhibited a singlet signal at δ = 4.46 ppm for SCH2O (a) group and triplet at δ = 3.72 ppm for OCH2 (b) with J = 5.9 Hz . The 13C NMR spectrum revealed characteristic signals at δ = 79.8, 79.3 ppm for acetylenic carbons C≡C and at δ = 31.5 ppm for SCH2 carbon .科学研究应用

增强 NMDAR 介导的神经传递

研究表明,苯甲酸钠是一种与 2-({[(4-氨基-5-苯基-4H-1,2,4-三唑-3-基)硫代]乙酰}氨基)苯甲酸甲酯在结构上相关的化合物,它充当 D-氨基酸氧化酶抑制剂,可以增强 NMDAR 介导的神经传递。这被认为是一种治疗精神分裂症的新方法,当作为辅助疗法使用时,可以显着改善慢性精神分裂症患者的症状和神经认知(Lane 等人,2013)。

阿尔茨海默病治疗

苯甲酸钠也因其治疗早期阿尔茨海默病 (AD) 的疗效而受到研究,展示了其在改善健忘轻度认知障碍和轻度 AD 患者的认知和总体功能方面的潜力。这表明抑制 D-氨基酸氧化酶以增强 NMDAR 活性可能是早期治疗痴呆过程的一种有前景的方法(林洁信等人,2014)。

氯氮平耐药性精神分裂症

一项随机、双盲、安慰剂对照试验调查了向氯氮平中添加苯甲酸钠以治疗对单用氯氮平反应不佳的精神分裂症患者。研究发现苯甲酸钠改善了症状,表明其作为氯氮平耐药性精神分裂症的有效辅助疗法的效用(林洁信等人,2017)。

食品防腐剂和代谢影响

虽然与指定的化学物质没有直接关系,但对苯甲酸钠(一种常见的食品防腐剂)的研究探索了其对人体的葡萄糖稳态和代谢特征的影响。这项研究强调了了解广泛使用的化学化合物对代谢的影响的重要性,尽管它没有发现急性接触苯甲酸钠对葡萄糖稳态有显着影响(Lennerz 等人,2015)。

作用机制

Target of action

The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to have diverse biological activities and are widely used in medicinal chemistry . They can act on a variety of targets, depending on their specific structures and functional groups .

Mode of action

For example, some azoles inhibit the enzyme lanosterol 14α-demethylase in fungi, disrupting ergosterol synthesis and leading to cell membrane dysfunction .

Biochemical pathways

For instance, azoles used as antifungal agents disrupt ergosterol synthesis, a crucial component of fungal cell membranes .

Pharmacokinetics

They are typically metabolized in the liver by cytochrome P450 enzymes and excreted in the urine and feces .

Result of action

Based on the actions of other azoles, it could potentially lead to cell death in target organisms by disrupting key cellular functions .

安全和危害

While specific safety and hazard information for “methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate” was not found in the retrieved documents, similar compounds have been associated with certain hazards. For example, 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 .

未来方向

The future directions for research on these compounds could involve further exploration of their antimicrobial activities. Preliminary results indicate that some of them exhibit promising activities and deserve further consideration as potential antimicrobials . Additionally, the development of new and different antimicrobial drugs is a very important objective and many research programs are directed towards the design of new antimicrobial agents .

属性

IUPAC Name |

methyl 2-[[2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N5O3S/c1-26-17(25)13-9-5-6-10-14(13)20-15(24)11-27-18-22-21-16(23(18)19)12-7-3-2-4-8-12/h2-10H,11,19H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDVJTUNBKGLYHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(N2N)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 2-({[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-chlorophenyl)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2697241.png)

![2,4-Difluoro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2697244.png)

![N-(4-cyanophenyl)-4-[2-[(4-cyanophenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide](/img/structure/B2697251.png)

![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)

![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)

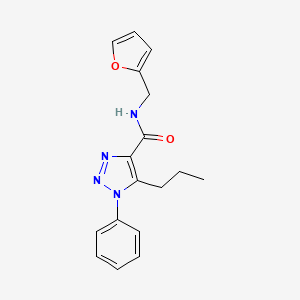

![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)

![N-(2-methylsulfanyl-1,3-benzothiazol-6-yl)-4-[4-[(2-methylsulfanyl-1,3-benzothiazol-6-yl)carbamoyl]phenoxy]benzamide](/img/structure/B2697260.png)

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)